molecular formula C10H11BrFNO B1413765 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine CAS No. 1856183-37-3

3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine

Cat. No.: B1413765
CAS No.: 1856183-37-3
M. Wt: 260.1 g/mol
InChI Key: ZOBCTGNOOWNYBP-UHFFFAOYSA-N
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Description

3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine, commonly referred to as BFMA, is a synthetic compound that has been used in scientific research for a variety of applications. BFMA has been studied for its potential to act as an inhibitor of certain enzymes, its ability to act as a ligand for metal ions, and its potential to act as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Stereoselective Synthesis : The paper by Mollet et al. (2011) discusses the reactivity of 2-(2-mesyloxyethyl)azetidines in the stereoselective preparation of various piperidines, which are valuable in medicinal chemistry. This research demonstrates the potential of azetidine derivatives in creating diverse azaheterocycles, which could include structures similar to 3-[(5-Bromo-2-fluorophenoxy)methyl]azetidine (Mollet et al., 2011).

  • Antiviral Drug Development : The study by Kim et al. (1987) examines 2',3'-Dideoxycytidine analogues, highlighting the use of azetidine structures in developing antiviral drugs. This research provides insight into how azetidine derivatives can be employed in therapeutic agents against viruses like HIV (Kim et al., 1987).

Chemical Synthesis and Applications

  • Polyhydroxylated Azetidine Iminosugars : Lawande et al. (2015) describe the synthesis of azetidine iminosugars from D-glucose, which includes compounds structurally related to this compound. This research showcases the versatility of azetidine derivatives in synthesizing glycosidase inhibitors, important in various biochemical applications (Lawande et al., 2015).

  • Novel Quinolone Antibiotics : Ikee et al. (2008) explore the synthesis of quinolone antibiotics using azetidine derivatives. This indicates the potential of this compound in antibiotic development, particularly for resistant bacterial strains like MRSA (Ikee et al., 2008).

Biological and Pharmacological Research

  • DNA Methylation and Cellular Differentiation : Jones and Taylor (1980) discuss the role of azetidine analogs, like 5-azacytidine, in inducing changes in the differentiated state of cells and influencing DNA methylation. This research is crucial for understanding how azetidine derivatives could be utilized in epigenetics and cancer therapy (Jones & Taylor, 1980).

  • Mechanism of DNA-Hypomethylating Agents : The study by Ghoshal et al. (2005) on 5-azacytidine and 5-aza-deoxycytidine provides insights into the mechanisms of DNA-hypomethylating agents, relevant to the potential biological actions of azetidine derivatives in cancer therapy (Ghoshal et al., 2005).

Future Directions

For more detailed information, you can refer to the Sigma-Aldrich product page .

Properties

IUPAC Name

3-[(5-bromo-2-fluorophenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-8-1-2-9(12)10(3-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBCTGNOOWNYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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